6-bromo-2,3-dihydro-1H-indolizin-5-one is a heterocyclic organic compound characterized by its unique indolizinone structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of the bromine atom, which enhances its reactivity and interaction with biological systems. The molecular formula of 6-bromo-2,3-dihydro-1H-indolizin-5-one is , and it has a molecular weight of approximately 214.06 g/mol.
The compound can be synthesized through various chemical reactions involving indolizine derivatives. It is often obtained from precursors like 2,3-dihydro-1H-indolizin-5-one through bromination processes. The synthesis methods can vary based on the desired yield and purity of the final product.
6-bromo-2,3-dihydro-1H-indolizin-5-one belongs to the class of indolizines, which are bicyclic compounds containing a nitrogen atom in their structure. This classification is significant as indolizines exhibit diverse biological activities and are used in various chemical applications.
The synthesis of 6-bromo-2,3-dihydro-1H-indolizin-5-one typically involves bromination reactions. One common method includes the following steps:
For example, one method involves adding bromine to a solution of 2,3-dihydro-1H-indolizin-5-one at low temperatures, followed by stirring until the reaction is complete. The product can then be purified using techniques such as recrystallization or chromatography .
The molecular structure of 6-bromo-2,3-dihydro-1H-indolizin-5-one features a bicyclic framework with a nitrogen atom incorporated into the ring system. The presence of the bromine atom at the sixth position significantly influences its chemical properties and reactivity.
This structural data indicates that the compound has a planar configuration conducive to π–π interactions, which are important for its biological activity.
6-bromo-2,3-dihydro-1H-indolizin-5-one can participate in several chemical reactions:
These reactions demonstrate the versatility of 6-bromo-2,3-dihydro-1H-indolizin-5-one in organic synthesis and medicinal chemistry .
The mechanism of action for 6-bromo-2,3-dihydro-1H-indolizin-5-one primarily involves its interactions with biological targets at the molecular level:
Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can provide further insights into the purity and identity of the synthesized compound .
6-bromo-2,3-dihydro-1H-indolizin-5-one has several scientific uses:
The diverse applications underscore its significance in both academic research and industrial settings .
Halogenation—especially bromination—induces profound changes in molecular recognition and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties through three primary mechanisms:
Table 1: Impact of Bromination on Key Physicochemical Parameters
Parameter | Non-Brominated Indolizinone | 6-Bromo Indolizinone | Change (%) |
---|---|---|---|
Molecular Weight (g/mol) | 133.15 | 212.04 | +59.2% |
cLogP | 0.82 | 1.97 | +140% |
PSA (Ų) | 32.7 | 32.7 | 0% |
Rotatable Bonds | 0 | 0 | 0% |
Hydrogen Bond Acceptors | 2 | 2 | 0% |
These halogen-specific properties make brominated indolizines invaluable precursors for cross-coupling reactions, enabling rapid diversification through Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions without scaffold degradation [8].
The 2,3-dihydro-1H-indolizin-5-one scaffold provides a geometrically constrained, semi-saturated framework that combines advantages of both aromatic and aliphatic heterocycles:
Table 2: Hydrogen Bonding Parameters of Indolizinone Derivatives
Compound | H-Bond Donors | H-Bond Acceptors | Topological PSA (Ų) | LogP |
---|---|---|---|---|
2,3-Dihydro-1H-indolizin-5-one | 1 | 2 | 32.7 | 0.82 |
6-Hydroxy-2,3-dihydro-1H-indolizin-5-one | 2 | 3 | 66.8 | 0.15 |
6-Bromo-2,3-dihydro-1H-indolizin-5-one | 1 | 2 | 32.7 | 1.97 |
6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one | 2 | 4 | 71.4 | 1.85 |
The scaffold's synthetic versatility enables strategic functionalization: C3 accepts alkyl/aryl groups to modulate lipophilicity, while C1 nitrogen can be alkylated to enhance blood-brain barrier penetration [5]. These features have led to its incorporation into clinical candidates for Parkinson's disease (D1 receptor agonists) and leukemia (Bcr-Abl inhibitors) [6].
Bromination induces quantifiable advantages over non-halogenated and fluorine-substituted analogues in drug-like properties:
Table 3: Bioactivity Comparison of Indolizine Analogues
Compound | Molecular Weight (g/mol) | cLogP | Kinase Inhibition IC₅₀ (nM) | Passive Permeability (10⁻⁶ cm/s) |
---|---|---|---|---|
2,3-Dihydro-1H-indolizin-5-one | 133.15 | 0.82 | >10,000 | 8.2 |
6-Fluoro-2,3-dihydro-1H-indolizin-5-one | 151.14 | 1.05 | 1,420 | 9.6 |
6-Bromo-2,3-dihydro-1H-indolizin-5-one | 212.04 | 1.97 | 78 | 12.1 |
6-Chloro-2,3-dihydro-1H-indolizin-5-one | 167.60 | 1.45 | 315 | 10.4 |
These advantages translate to superior in vivo efficacy: In murine xenograft models, a 6-bromoindolizinone-based kinase inhibitor achieved tumor growth inhibition (TGI) of 92% at 50 mg/kg, compared to 67% for its chloro analogue. Bromine's role extends beyond passive stabilization—it actively participates in halogen bonding with carbonyl groups of protein backbones (bond energy: 3–5 kcal/mol), a feature absent in non-halogenated analogues [7] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7